Furoin
Overview
Description
Synthesis Analysis
The synthesis of furoin from biomass-derived furfural and 2-methylfurfural is demonstrated in high yields in green and renewable solvents using N-heterocyclic carbene organocatalysts . The resulting furoin molecules are used as precursors for fuels using cascade catalysis .Molecular Structure Analysis
Furoin has a molecular formula of C10H8O4, an average mass of 192.168 Da, and a monoisotopic mass of 192.042252 Da .Chemical Reactions Analysis
Furoin synthesis from furfural is also catalyzed by vitamin B1 (thiamine). In 1957, Ronald Breslow proposed that this reaction involves a relatively stable carbene form of thiamine .Physical And Chemical Properties Analysis
Furoin has a density of 1.3±0.1 g/cm3, a boiling point of 306.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis for Fuel Production
Furoin, derived from biomass sources like furfural, has been studied for its potential in fuel synthesis. Wegenhart et al. (2014) in ChemSusChem demonstrated how furoins, synthesized using N-heterocyclic carbene organocatalysts, can act as precursors for fuels through cascade catalysis. This process involves converting furoin into oxygenated C12 molecules and ultimately into dodecanes with high yields and selectivity (Wegenhart et al., 2014).
Liquid Chromatographic Analysis
Gatti and Gioia (2008) in the Journal of pharmaceutical and biomedical analysis explored furoin as a fluorogenic reagent for the LC determination of guanidines in dietary supplements and biological samples. The study demonstrated furoin's effectiveness in selectively and sensitively detecting arginine and creatine, with its application extending to a range of guanidines (Gatti & Gioia, 2008).
Synthesis of Monoester Compounds
Furoin has been used to synthesize monoester compounds, as researched by Chen Xiaodong. In this process, furoin reacts with various chlorides to form monoesters, providing a pathway to synthesize new compounds with potential applications in various fields (Chen Xiaodong, 2007).
Corrosion Inhibition
In the field of materials science, furoin-based compounds like furoin thiosemicarbazone have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The study by Jacob and Parameswaran (2010) in Corrosion Science demonstrates the potential application of furoin derivatives in protecting metal surfaces (Jacob & Parameswaran, 2010).
Photoreduction and Photoinduced Transformations
Furoin's interaction with photogenerated reactive species has been a subject of research in environmental chemistry. Aguer and Richard (1993) in Toxicological & Environmental Chemistry studied the oxidation and oxygenation of furoin by various species, indicating its potential as a probe molecule in photoinduced transformations (Aguer & Richard, 1993).
Enzymatic Synthesis of Biobased Aliphatic–Aromatic Oligoesters
Furoin has also found application in the enzymatic synthesis of biobased oligoesters. Baraldi et al. (2019) in RSC Advances demonstrated the use of 5,5′-dihydroxymethyl furoin (DHMF), derived from furoin, as a monomer for creating cross-linked polyesters and polyurethane, highlighting its role in sustainable material development (Baraldi et al., 2019).
Safety And Hazards
Future Directions
While there is limited information on the future directions of furoin, it’s known that furoin can be used in the synthesis of pyrazine and quinoxaline derivatives by condensation with diamines . Different tetrasubstituted pyrroles can be prepared from furoin as α-hydroxy ketone via a base-promoted three-component reaction with malononitrile and alcohols or 1,3-dicarbonyls and ammonium acetate .
properties
IUPAC Name |
1,2-bis(furan-2-yl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRFWVFNKQQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)C2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862181 | |
Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown powder; [MSDSonline] | |
Record name | Furoin | |
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Solubility |
SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL | |
Record name | FUROIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
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Vapor Pressure |
0.0000249 [mmHg] | |
Record name | Furoin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Furoin | |
Color/Form |
NEEDLES FROM ALCOHOL | |
CAS RN |
552-86-3 | |
Record name | Furoin | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=552-86-3 | |
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Record name | Furoin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552863 | |
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Record name | FUROIN | |
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Record name | FUROIN | |
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Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Record name | 2,2'-furoin | |
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Record name | FUROIN | |
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Record name | FUROIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
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Melting Point |
138-39 °C | |
Record name | FUROIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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